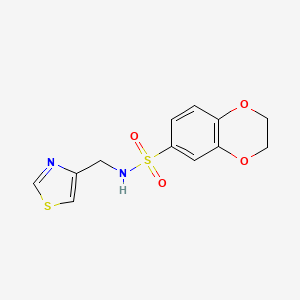![molecular formula C13H15ClN2OS B7542550 N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide, also known as CCT245737, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide inhibits CHK1, which is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. Inhibition of CHK1 by N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide prevents the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cell lines. In addition, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. However, it has also been reported to cause DNA damage and chromosomal abnormalities in normal cells, indicating potential toxicity.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is its ability to sensitize cancer cells to DNA-damaging agents, which can enhance the efficacy of cancer treatment. However, its potential toxicity to normal cells should be taken into consideration. In addition, further studies are needed to optimize the dosing and timing of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in combination with other cancer treatments.
Future Directions
For N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide include optimizing its dosing and timing in combination with other cancer treatments. In addition, the potential toxicity to normal cells should be further investigated. Other potential therapeutic applications of CHK1 inhibitors, such as in combination with immunotherapy or targeted therapy, should also be explored. Finally, the development of more selective CHK1 inhibitors with fewer off-target effects could improve the safety and efficacy of this class of compounds.
Synthesis Methods
The synthesis of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentanone to form 4-chlorophenylcyclopentanone. This intermediate is then reacted with thiosemicarbazide to form N-(4-chlorophenyl)-N'-(cyclopentyl)thiourea. Finally, the thiourea is reacted with ethyl chloroformate to form N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide.
Scientific Research Applications
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 is a key regulator of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to enhance the cytotoxicity of DNA-damaging agents in various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-5-7-11(8-6-10)15-13(18)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNHWLVNBZVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)


![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)

![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)